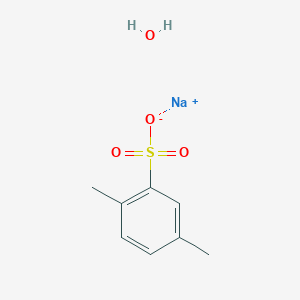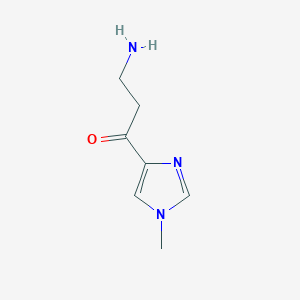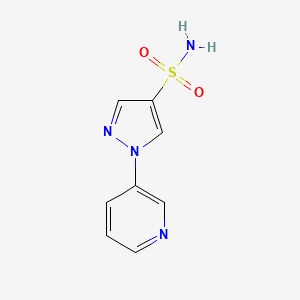
3-(Bromomethyl)-3-(butan-2-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-(butan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and a butan-2-yl group attached to the oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)oxane can be achieved through several methods:
-
Bromination of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane: : This method involves the bromination of the hydroxymethyl derivative using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at low temperatures to prevent side reactions.
-
Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst. This method allows for the formation of the oxane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-(butan-2-yl)oxane undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
-
Oxidation: : The compound can be oxidized to form corresponding oxane derivatives with different functional groups. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
-
Reduction: : Reduction of the bromomethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane or 3-(Alkoxymethyl)-3-(butan-2-yl)oxane.
Oxidation: Formation of 3-(Formylmethyl)-3-(butan-2-yl)oxane or 3-(Carboxymethyl)-3-(butan-2-yl)oxane.
Reduction: Formation of 3-(Methyl)-3-(butan-2-yl)oxane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-(butan-2-yl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)oxane depends on its chemical reactivity. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially affecting enzyme activity and cellular processes. The oxane ring provides structural stability and can interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-(butan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(butan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(butan-2-yl)oxane: Lacks the halomethyl group, having a simple methyl group instead.
Uniqueness
3-(Bromomethyl)-3-(butan-2-yl)oxane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and hydroxymethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-butan-2-yloxane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)10(7-11)5-4-6-12-8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
XUTVZYSAUBOVJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CCCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


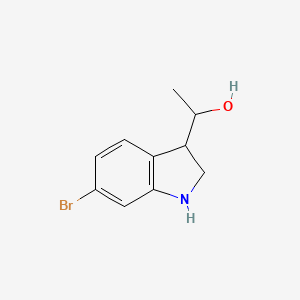

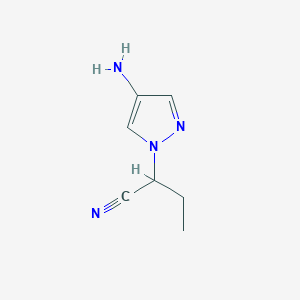
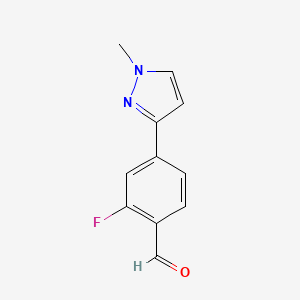
![5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13169833.png)
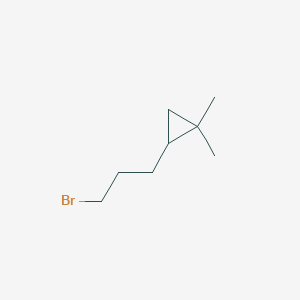
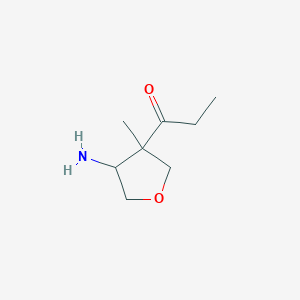
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)

